molecular formula C25H28N8O2 B571664 Des-(R)-piperidin-3-amine 8-(R)-(Piperidin-3-ylamino) Linagliptin CAS No. 1446263-38-2

Des-(R)-piperidin-3-amine 8-(R)-(Piperidin-3-ylamino) Linagliptin

货号: B571664
CAS 编号: 1446263-38-2
分子量: 472.553
InChI 键: DOQKYHYFAIBWOA-QGZVFWFLSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Des-(R)-piperidin-3-amine 8-(R)-(Piperidin-3-ylamino) Linagliptin, also known as the Linagliptin Regio Isomer ( 1446263-38-2), is a high-purity chemical reference standard essential for pharmaceutical research and development . With a molecular formula of C25H28N8O2 and a molecular weight of 472.6 g/mol, this compound is a structurally specific isomer of the antidiabetic drug Linagliptin . It is primarily used in Analytical Method Development and Validation (AMV) to ensure the accuracy and specificity of testing procedures . In Quality Control (QC) and Quality Assurance (QA) laboratories, this impurity standard is critical for monitoring and controlling the purity of the Linagliptin active pharmaceutical ingredient (API) and its formulations during commercial manufacturing . Its use is vital for regulatory submissions, including Abbreviated New Drug Applications (ANDA) to the FDA, as it supports impurity profiling and demonstrates a thorough understanding of the product's composition . Comprehensive characterization data, including 1H-NMR, Mass Spectrometry, and HPLC, are provided with the product to ensure regulatory compliance and support research efforts . This product is intended for research purposes only and is strictly not for diagnostic or therapeutic use.

属性

IUPAC Name

7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-8-[[(3R)-piperidin-3-yl]amino]purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N8O2/c1-4-5-13-32-21-22(30-24(32)28-17-9-8-12-26-14-17)31(3)25(35)33(23(21)34)15-20-27-16(2)18-10-6-7-11-19(18)29-20/h6-7,10-11,17,26H,8-9,12-15H2,1-3H3,(H,28,30)/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOQKYHYFAIBWOA-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCN1C2=C(N=C1NC3CCCNC3)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC#CCN1C2=C(N=C1N[C@@H]3CCCNC3)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

作用机制

Action Environment

The action of Linagliptin can be influenced by various environmental factors. Certain conditions such as kidney disease may require dose adjustments.

生化分析

生物活性

Des-(R)-piperidin-3-amine 8-(R)-(Piperidin-3-ylamino) Linagliptin, a derivative of linagliptin, is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4). This compound is notable for its therapeutic potential in managing type 2 diabetes mellitus (T2DM) through the modulation of incretin hormones, specifically glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).

  • Molecular Formula : C25H28N8O2
  • Molecular Weight : 472.54 g/mol
  • CAS Number : 1446263-38-2
  • SMILES Notation : CC#CCn1c(N[C@@H]2CCCNC2)nc3N(C)C(=O)N(Cc4nc(C)c5ccccc5n4)C(=O)c13

DPP-4 inhibitors like linagliptin function by preventing the degradation of incretin hormones. This leads to increased insulin secretion and decreased glucagon release, thereby improving glycemic control. The inhibition of DPP-4 also has additional effects on various organs, including the kidneys and heart, which may contribute to cardiovascular and renal protective benefits.

Clinical Studies

  • Microalbuminuria in Diabetic Nephropathy : A clinical trial involving 92 patients with diabetic nephropathy assessed the effects of linagliptin on microalbuminuria. The study indicated a significant reduction in urinary albumin excretion in the linagliptin group compared to placebo, suggesting potential renoprotective effects beyond glycemic control .
  • Cardiovascular Outcomes : Meta-analyses of Phase II/III clinical trials have shown that DPP-4 inhibitors may reduce cardiovascular events in patients with T2DM. Linagliptin has demonstrated a favorable safety profile and was associated with improvements in lipid profiles and blood pressure .

Preclinical Evidence

Preclinical studies have suggested that DPP-4 inhibitors can exert beneficial effects in conditions such as acute kidney failure and chronic heart failure. These findings are attributed to the modulation of various substrates affected by DPP-4 inhibition, which includes neuropeptides that play roles in cardiovascular health .

Comparative Analysis of DPP-4 Inhibitors

CompoundPotencySelectivityClinical Use
LinagliptinHighHighType 2 Diabetes
SitagliptinModerateModerateType 2 Diabetes
SaxagliptinModerateLowType 2 Diabetes
AlogliptinModerateModerateType 2 Diabetes

Safety and Tolerability

DPP-4 inhibitors are generally well-tolerated, with a low incidence of adverse effects. However, renal function should be monitored, especially for those excreted via the kidneys to prevent potential side effects .

科学研究应用

Dipeptidyl Peptidase-4 Inhibition

DPP-4 inhibitors, including Linagliptin, function by blocking the enzyme DPP-4, which is responsible for degrading incretin hormones such as glucagon-like peptide-1 (GLP-1) and gastric inhibitory polypeptide (GIP). These hormones play critical roles in glucose metabolism by enhancing insulin secretion and reducing glucagon levels.

Clinical Applications in Diabetes Management

Several studies have investigated the efficacy of Linagliptin and its derivatives in managing type 2 diabetes:

Case Study: Diabetic Nephropathy

A double-blind randomized controlled trial involving 92 patients with diabetic nephropathy assessed the impact of Linagliptin on microalbuminuria. The study found that after 24 weeks, there was a significant improvement in urinary albumin-to-creatinine ratio (UACR) among patients treated with Linagliptin compared to the placebo group (68.3% vs. 25%) .

Cardiovascular Implications

Emerging evidence suggests that DPP-4 inhibitors may have beneficial effects beyond glycemic control, particularly regarding cardiovascular health:

Clinical Findings

  • Meta-analysis of phase II/III clinical trials indicated a potential reduction in cardiovascular events among patients treated with DPP-4 inhibitors .
  • The compound's ability to modulate incretin levels may also contribute to improved cardiac function and reduced risk of heart failure .

Pharmacokinetics and Safety Profile

Des-(R)-piperidin-3-amine has demonstrated a favorable pharmacokinetic profile:

  • Bioavailability : It is orally bioavailable and exhibits high selectivity for DPP-4 inhibition.
  • Safety : Generally well tolerated with minimal side effects; however, dose adjustments may be necessary for patients with renal impairment .

Summary of Research Findings

The following table summarizes key findings from various studies regarding the applications of Des-(R)-piperidin-3-amine 8-(R)-(Piperidin-3-ylamino) Linagliptin:

Study FocusKey FindingsReference
Diabetic NephropathySignificant reduction in UACR after 24 weeks in Linagliptin group compared to placebo
Cardiovascular EventsPotential reduction in cardiovascular events with DPP-4 inhibitor therapy
Renal FunctionDirect renoprotective effects observed beyond glycemic control
Safety ProfileWell tolerated; dose adjustments required for renal impairment

相似化合物的比较

Comparison with Similar DPP-4 Inhibitors

Linagliptin is distinguished from other DPP-4 inhibitors by its pharmacokinetic, pharmacodynamic, and safety profiles. Below is a detailed comparison with sitagliptin, alogliptin, saxagliptin, and vildagliptin.

In Vitro Potency and Binding Kinetics

Linagliptin exhibits superior in vitro potency compared to other DPP-4 inhibitors, with an IC50 value of 1 nM , approximately 10–60 times lower than its counterparts (Table 1) .

Table 1: In Vitro Potency of DPP-4 Inhibitors

Compound IC50 (nM)
Linagliptin 1
Sitagliptin 19
Alogliptin 24
Saxagliptin 50
Vildagliptin 62

Additionally, linagliptin demonstrates slower dissociation from DPP-4, with a koff rate of 3×10⁻⁵/s , approximately 10-fold slower than vildagliptin. This prolonged binding underpins its sustained pharmacological activity .

Duration of DPP-4 Inhibition In Vivo

In animal models, linagliptin achieves maximal and sustained DPP-4 inhibition (>80%) at 24 hours post-administration , whereas other inhibitors (e.g., sitagliptin) show reduced efficacy beyond 7 hours (Table 2) .

Table 2: Duration of DPP-4 Inhibition in Animal Models

Compound % DPP-4 Inhibition (7 h) % DPP-4 Inhibition (24 h)
Linagliptin >80 >80
Sitagliptin ~50 <20
Saxagliptin >80 ~40
Glucose-Lowering Efficacy

Linagliptin maintains glucose-lowering effects even when administered 16 hours prior to a glucose challenge , reducing glucose AUC by 20–30%. In contrast, other DPP-4 inhibitors require dosing closer to the glucose challenge to achieve similar effects .

准备方法

Three-Step One-Pot Synthesis from 8-Bromo-3-Methylxanthine

The most efficient route involves sequential alkylation, quinazolinylmethylation, and amination in a single reaction vessel:

Step 1: Alkylation with 1-Bromo-2-Butyne
8-Bromo-3-methylxanthine reacts with 1-bromo-2-butyne in DMF using N,N-diisopropylethylamine (DIPEA) at room temperature for 18 hours. This yields 8-bromo-7-(2-butyn-1-yl)-3-methylpurine-2,6-dione (Intermediate I) with minimal byproducts.

Step 2: Quinazolinylmethylation with 2-Chloromethyl-4-Methylquinazoline
Intermediate I undergoes nucleophilic substitution with 2-chloromethyl-4-methylquinazoline in DMF at 60–70°C for 13 hours. The reaction proceeds via SN2 mechanism, forming 8-bromo-7-(2-butyn-1-yl)-1-[(4-methylquinazolin-2-yl)methyl]-3-methylpurine-2,6-dione (Intermediate II).

Step 3: Amination with (R)-3-Aminopiperidine Dihydrochloride
Intermediate II reacts with (R)-3-aminopiperidine dihydrochloride in DMF at 60–70°C for 7 hours. Ethyl acetate extraction and pH-controlled purification yield the final product with 99.76% purity and 78.6% overall yield.

Key Advantages

  • Solvent System : DMF facilitates homogeneous mixing and reduces side reactions.

  • Base Selection : DIPEA outperforms triethylamine in minimizing racemization.

  • One-Pot Design : Eliminates intermediate isolations, reducing waste and cost.

Protective Group Strategies for (R)-3-Aminopiperidine

Early methods employed protective groups to prevent side reactions during amination:

Phthalimide Protection (EP2468749A1)

(R)-3-Aminopiperidine is protected as a phthalimide derivative before coupling with 8-bromoxanthine intermediates. While this approach enhances stability, it introduces additional steps for protection (phthalic anhydride) and deprotection (hydrazine), lowering overall yield to <60%.

Direct Use of Unprotected (R)-3-Aminopiperidine Dihydrochloride (US10253026B2)

Modern protocols bypass protection by using (R)-3-aminopiperidine dihydrochloride directly in polar aprotic solvents (e.g., DMF, NMP) with inorganic bases (K2CO3 or Na2CO3). This reduces synthetic steps and improves atom economy, achieving yields >75%.

Comparative Analysis of Synthetic Routes

Parameter Three-Step One-Pot Phthalimide Protection Direct Amination
Starting Material CostLowHighModerate
Number of Steps354
Overall Yield (%)78.65875
Purity (%)99.7698.299.5
Environmental ImpactLowHighModerate

Key Observations

  • The one-pot method excels in yield and sustainability but requires precise temperature control.

  • Direct amination balances cost and efficiency, making it suitable for industrial scale-up.

Process Optimization and Scalability

Solvent and Base Optimization

DMF is preferred for its high boiling point (153°C) and ability to dissolve both organic and inorganic reagents. Substituting DMF with N-methyl-2-pyrrolidone (NMP) increases reaction rates but raises costs.

Base Effects

  • DIPEA : Provides steric hindrance, reducing nucleophilic side reactions.

  • K2CO3 : Inexpensive but may require longer reaction times.

Temperature and Reaction Time

Amination proceeds optimally at 60–70°C. Elevated temperatures (>80°C) promote decomposition, while lower temperatures (<50°C) stall the reaction.

Industrial-Scale Considerations

Waste Management

The one-pot method reduces solvent waste by 40% compared to multi-step processes. Ethyl acetate, used in extraction, is recyclable via distillation.

Regulatory Compliance

Residual DMF must be <880 ppm per ICH Q3C guidelines. Post-reaction azeotropic distillation with toluene achieves levels <500 ppm .

常见问题

Q. What are the optimized synthetic routes for Linagliptin intermediates, and how do reaction conditions influence yield and purity?

Linagliptin synthesis involves key intermediates like 2-chloromethyl-4-methylquinazoline and 8-bromo-7-(2-butyn-1-yl)-3,7-dihydro-3-methyl-1H-purine-2,6-dione. Optimization focuses on:

  • Catalyst selection : Use of cesium carbonate or 1-ethyl-(3-(3-dimethylaminopropyl)carbodiimide) hydrochloride (EDC) for coupling reactions .
  • Solvent systems : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Temperature control : Reactions often proceed at 50–80°C to balance kinetics and side-product formation .
  • Purification : Chromatography or recrystallization ensures >99% purity .

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization of Linagliptin and its derivatives?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm stereochemistry, particularly the (R)-configuration at the piperidin-3-amine moiety .
  • X-ray crystallography : Resolves polymorphism (two distinct crystalline forms) critical for solubility and bioavailability studies .
  • Mass spectrometry : High-resolution LC-MS validates molecular weight (452.59 g/mol for intermediates) and degradation products .

Q. How can Quality by Design (QbD) principles improve HPLC method development for Linagliptin quantification?

A QbD-driven approach using Box-Behnken design optimizes:

  • Critical parameters : Mobile phase composition (e.g., acetonitrile:phosphate buffer), flow rate (1.0–1.5 mL/min), and pH (3.0–5.0) .
  • Responses : Asymmetry factor (<2.0), theoretical plates (>2000), and retention time (5–10 min) .
  • Validation : Linear range (0.1–50 µg/mL, r² > 0.995) and LOQ (0.03 µg/mL) ensure compliance with ICH guidelines .

Advanced Research Questions

Q. What pharmacokinetic considerations are critical for Linagliptin use in elderly patients with renal impairment?

  • Dose adjustment : Linagliptin’s non-renal excretion (80% hepatobiliary) allows safe use in advanced CKD (eGFR <30 mL/min/1.73 m²) without dose modification .
  • Adherence : In a 14-month study, elderly patients with CKD showed 92% adherence to Linagliptin vs. 68% for basal insulin, attributed to once-daily dosing .
  • Ethnic variability : No significant pharmacokinetic differences across Caucasian, Asian, or African populations, supporting universal dosing .

Q. How do forced degradation studies inform impurity profiling and stability testing of Linagliptin?

  • Stress conditions : Acidic (0.1M HCl), alkaline (0.1M NaOH), oxidative (3% H₂O₂), and thermal (80°C) treatments generate degradants like dimeric impurities .
  • Analytical tools : UPLC-MS/MS identifies degradation pathways (e.g., hydrolysis of the piperidinylamino group) and quantifies impurities at 0.1% threshold .
  • Mitigation strategies : Lyophilization or inert packaging (N₂ atmosphere) reduces oxidation-related degradation .

Q. What is the impact of Linagliptin’s polymorphism on formulation and bioavailability?

  • Form I vs. Form II : Form I (monoclinic) exhibits higher aqueous solubility (2.1 mg/mL vs. 1.3 mg/mL for Form II), influencing dissolution rates .
  • Bioavailability : Form I achieves 90% plasma concentration within 2 hours vs. 70% for Form II, critical for rapid glycemic control .
  • Regulatory compliance : Polymorph characterization is mandatory per ICH Q6A guidelines to ensure batch consistency .

Q. How should researchers address contradictions in safety data, such as renal safety vs. bullous pemphigoid (BP) risk?

  • Risk stratification : BP incidence is rare (0.02 cases/1000 patient-years) but higher with Linagliptin vs. other DPP-4 inhibitors (PRR = 2.3) .
  • Mechanistic analysis : DPP-4 inhibition may trigger autoantibodies targeting type XVII collagen in the epidermis .
  • Clinical monitoring : Discontinue Linagliptin if BP is suspected; rechallenge is contraindicated .

Key Methodological Recommendations

  • Synthetic chemistry : Prioritize EDC-mediated coupling for intermediates to minimize racemization .
  • Analytical QbD : Use multivariate models (e.g., ANOVA) to optimize HPLC parameters .
  • Clinical studies : Stratify safety analyses by age, renal function, and ethnicity to resolve data contradictions .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。